molecular formula C15H15N7S B2418311 3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine CAS No. 2380088-14-0

3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2418311
CAS No.: 2380088-14-0
M. Wt: 325.39
InChI Key: CMOZVESGKKAODD-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a thiadiazole ring, a piperazine moiety, and pyridazinyl and pyridinyl groups, which contribute to its diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multi-step procedures that include the formation of the thiadiazole ring and the subsequent attachment of the piperazine and pyridazinyl groups. One common synthetic route involves the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under acidic conditions to form the thiadiazole ring. The piperazine and pyridazinyl groups are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or RNA, disrupting the replication process in viruses or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is unique due to its combination of a thiadiazole ring with piperazine and pyridazinyl groups, which imparts distinct chemical reactivity and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7S/c1-2-14(19-18-13(1)12-3-5-16-6-4-12)21-7-9-22(10-8-21)15-20-17-11-23-15/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOZVESGKKAODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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